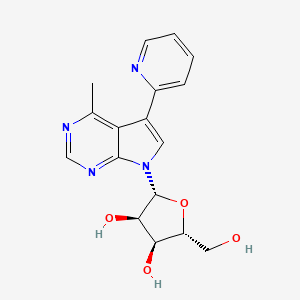
Antileishmanial agent-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antileishmanial agent-4 is a synthetic compound developed to combat leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania. Leishmaniasis manifests in three major forms: visceral, cutaneous, and mucocutaneous, each with varying degrees of morbidity and mortality . The development of this compound aims to provide a more effective and less toxic alternative to existing treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of antileishmanial agent-4 involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of hydrazine with pyrazole derivatives, followed by cyclization and functional group modifications . The reaction conditions typically include the use of solvents such as ethanol or dimethyl sulfoxide, with reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Antileishmanial agent-4 undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Applications De Recherche Scientifique
Antileishmanial agent-4 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Industry: Explored for its potential use in developing new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of antileishmanial agent-4 involves multiple molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other antileishmanial agents such as:
Miltefosine: An oral antileishmanial drug with a different mechanism of action, primarily affecting lipid-dependent cell signaling pathways.
Amphotericin B: A polyene antifungal with antileishmanial activity, known for its high toxicity.
Pentamidine: An aromatic diamidine used to treat leishmaniasis, with a different spectrum of activity and side effects.
Uniqueness
Antileishmanial agent-4 is unique due to its specific targeting of pteridine reductase 1 and its potential for reduced toxicity compared to existing treatments . Its synthetic versatility also allows for the development of various derivatives with enhanced efficacy and safety profiles .
Propriétés
Formule moléculaire |
C17H18N4O4 |
|---|---|
Poids moléculaire |
342.35 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4-methyl-5-pyridin-2-ylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H18N4O4/c1-9-13-10(11-4-2-3-5-18-11)6-21(16(13)20-8-19-9)17-15(24)14(23)12(7-22)25-17/h2-6,8,12,14-15,17,22-24H,7H2,1H3/t12-,14-,15-,17-/m1/s1 |
Clé InChI |
VPFOJIOMTTWDIZ-DNNBLBMLSA-N |
SMILES isomérique |
CC1=C2C(=CN(C2=NC=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C4=CC=CC=N4 |
SMILES canonique |
CC1=C2C(=CN(C2=NC=N1)C3C(C(C(O3)CO)O)O)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


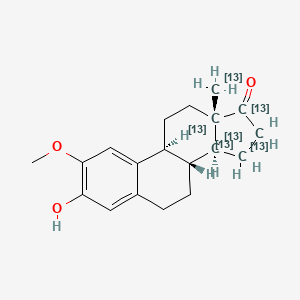
![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4](/img/structure/B15143874.png)
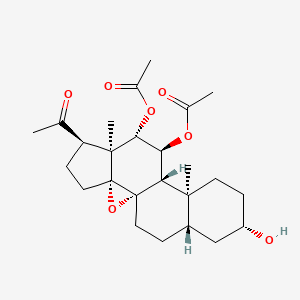
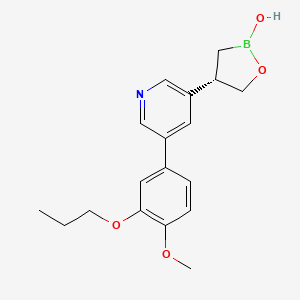
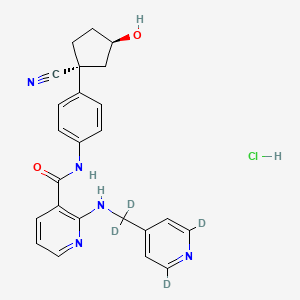
![3-chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide](/img/structure/B15143903.png)
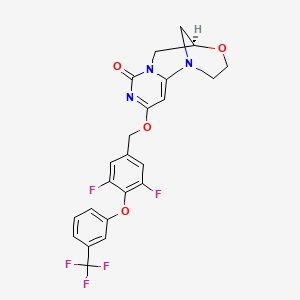
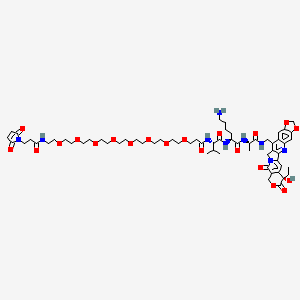
![2-(5-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)furan-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B15143929.png)
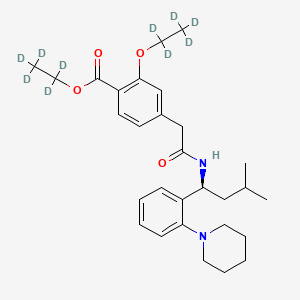
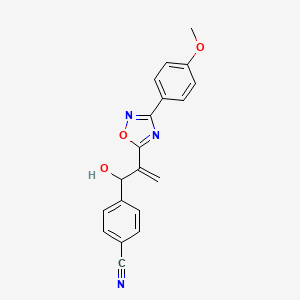
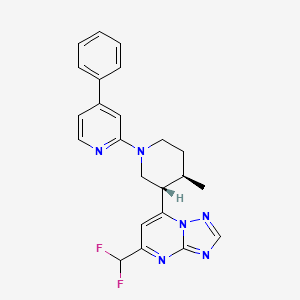
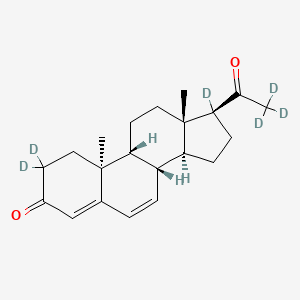
![N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide](/img/structure/B15143963.png)
